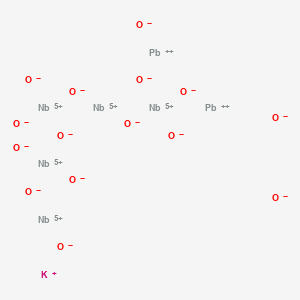
Potassium pentadecaoxodiplumbatepentaniobate(1-)
Descripción general
Descripción
Potassium pentadecaoxodiplumbatepentaniobate(1-) is a complex inorganic compound with the chemical formula K[Pb_2Nb_5O_15]·H_2O. It is a yellow-orange powder that is insoluble in water and organic solvents. This compound has been studied for its potential applications in various fields, including catalysis, electronics, and energy storage.
Aplicaciones Científicas De Investigación
Potassium pentadecaoxodiplumbatepentaniobate(1-) has been extensively studied for its potential applications in various fields. In catalysis, this compound has been shown to exhibit excellent catalytic activity in the oxidation of alcohols and the reduction of nitroarenes. In electronics, it has been studied for its potential use as a dielectric material in capacitors. In energy storage, it has been investigated for its potential use as an electrode material in lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of potassium pentadecaoxodiplumbatepentaniobate(1-) in catalysis involves the transfer of oxygen atoms from the compound to the substrate. In the oxidation of alcohols, the compound acts as an oxidizing agent, while in the reduction of nitroarenes, it acts as a reducing agent. In electronics, the compound acts as a dielectric material due to its high dielectric constant and low dielectric loss. In energy storage, the compound acts as an electrode material due to its high specific capacity and excellent cycling stability.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of potassium pentadecaoxodiplumbatepentaniobate(1-). However, some studies have shown that this compound exhibits low toxicity and does not cause significant harm to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of potassium pentadecaoxodiplumbatepentaniobate(1-) is its excellent catalytic activity in various reactions. It is also a stable compound that can be easily synthesized in the laboratory. However, one of the limitations of this compound is its insolubility in water and organic solvents, which makes it difficult to handle and use in some experiments.
Direcciones Futuras
There are several future directions for the research on potassium pentadecaoxodiplumbatepentaniobate(1-). One direction is to explore its potential applications in other fields, such as medicine and environmental remediation. Another direction is to investigate its mechanism of action in more detail to better understand its catalytic activity. Additionally, research could be conducted to improve the solubility of the compound, which would make it easier to use in experiments. Finally, further research could be conducted to optimize the synthesis method of the compound to improve its yield and purity.
In conclusion, potassium pentadecaoxodiplumbatepentaniobate(1-) is a complex inorganic compound that has been extensively studied for its potential applications in various fields. Its excellent catalytic activity, stability, and low toxicity make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of potassium pentadecaoxodiplumbatepentaniobate(1-) involves the reaction of lead nitrate, niobium pentoxide, and potassium hydroxide in a high-temperature solid-state reaction. The reaction is carried out in a furnace at a temperature of 700-800°C for several hours. The resulting product is then washed with water and dried.
Propiedades
IUPAC Name |
potassium;lead(2+);niobium(5+);oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.5Nb.15O.2Pb/q+1;5*+5;15*-2;2*+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINZFGTXCOWQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[Nb+5].[Nb+5].[Nb+5].[Nb+5].[Nb+5].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNb5O15Pb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.16e+03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium pentadecaoxodiplumbatepentaniobate(1-) | |
CAS RN |
12372-45-1 | |
| Record name | Potassium pentadecaoxodiplumbatepentaniobate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012372451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium pentadecaoxodiplumbatepentaniobate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3320368.png)


![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid methyl ester](/img/structure/B3320390.png)
![tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320391.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)



